2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. It was first synthesized in 2002 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 works by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP) by PDE enzymes. This results in an increase in cGMP levels, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and a decrease in blood pressure. It has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments. It is a potent and selective PDE inhibitor, which makes it useful in studying the role of cGMP in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vitro and in vivo.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension and other vascular diseases. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as asthma and COPD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 41-2272 and its potential therapeutic applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 involves the reaction of 4-bromo-2-methylphenol with cyclopentylamine to form the intermediate this compound. The intermediate is then treated with acetic anhydride to yield the final product this compound 41-2272.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have vasodilatory effects, which makes it useful in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-11(15)6-7-13(10)18-9-14(17)16-12-4-2-3-5-12/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUWINOQUXGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.